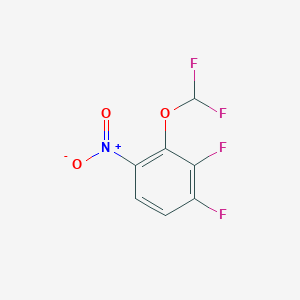

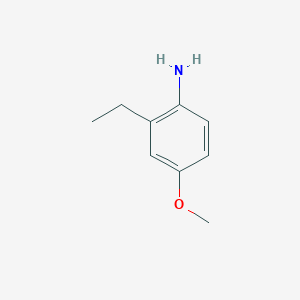

![molecular formula C9H8N2O3S B1321590 Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate CAS No. 40019-37-2](/img/structure/B1321590.png)

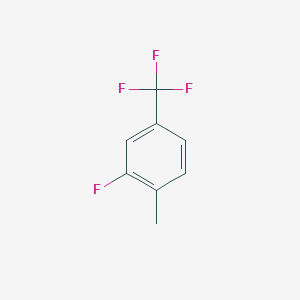

Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate

Descripción general

Descripción

Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized through various methods. One of the common methods involves the annulation reaction, followed by desulfurization/intramolecular rearrangement . The synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole has been reported by Srivastava et al., which involved manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole .Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . The compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione showed better results by reducing the glucose level as compared to the control drug glibenclamide .Aplicaciones Científicas De Investigación

- Oxadiazoles are found in several therapeutic classes of drugs, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents .

- In medicinal chemistry, the oxadiazole ring is often used as a bioisostere for other groups, such as the amide group, to improve the metabolic stability or change the polarity of a molecule .

- Oxadiazole-based polymers are known for their excellent thermal stability, making them ideal materials for high-temperature applications .

- These polymers also display high optical clarity and strong intrinsic fluorescence, features that are advantageous in optical devices such as LEDs and lasers .

- Oxadiazole-containing materials are also explored in the design and fabrication of organic solar cells because of their ability to transport electrons .

- Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

- Oxadiazole derivatives have applications in the development of fluorescent devices, sensors for different anions and cations .

Medicinal Chemistry

Material Science

High Energy Molecules

Organic Synthesis

Fluorescent Devices and Sensors

Display Technology and Opto-electronic Devices

- The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

- The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

- Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

- Oxadiazole-containing materials are also explored in the design and fabrication of organic solar cells because of their ability to transport electrons .

- Oxadiazole derivatives have applications in the development of sensors for different anions and cations .

Ionic Salts

Pharmaceutical Compounds

Organic Solar Cells

OLEDs and Coordinating Polymers

Sensors for Different Anions and Cations

Anticonvulsant and Antidiabetic Applications

Safety And Hazards

Direcciones Futuras

Oxadiazoles have established their potential for a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . The current compilation covers the synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles, and other miscellaneous applications . This suggests a promising future for the development and application of Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate and similar compounds.

Propiedades

IUPAC Name |

ethyl 5-thiophen-2-yl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-2-13-9(12)7-10-8(14-11-7)6-4-3-5-15-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYPIRIAQVXZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229090 | |

| Record name | Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate | |

CAS RN |

40019-37-2 | |

| Record name | Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40019-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)